BenchChemオンラインストアへようこそ!

2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE

TTK CLK2 kinase inhibitor

CC-671 (2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzamide) is the premier choice for programs requiring a single-molecule probe of mitotic exit (TTK) and pre-mRNA splicing (CLK2). Its synchronized dual blockade is pharmacologically inseparable—substituting mono-specific inhibitors fails to replicate the synthetic-lethal mechanism validated in TNBC xenografts. With a clean kinome profile (7/255 kinases inhibited >80%) and ABCG2-antagonist activity, it enables unmatched chemosensitization studies. Secure this exclusive chemical tool to advance your cancer biology research.

Molecular Formula C17H18F2N4O2
Molecular Weight 348.354
CAS No. 1209079-72-0
Cat. No. B2576530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE
CAS1209079-72-0
Molecular FormulaC17H18F2N4O2
Molecular Weight348.354
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H18F2N4O2/c18-12-3-4-13(14(19)9-12)17(24)20-5-8-25-16-10-15(21-11-22-16)23-6-1-2-7-23/h3-4,9-11H,1-2,5-8H2,(H,20,24)
InChIKeyHUXWGIOIHFTFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzamide – Structural Identity and Pharmacological Classification


2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzamide, commonly designated CC-671, is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class. It functions as a potent and selective dual inhibitor of the kinases TTK (Mps1) and CLK2, with reported IC₅₀ values of 5 nM and 3 nM, respectively . Discovered through a phenotypic screen for inducers of apoptosis in triple‑negative breast cancer (TNBC) cell lines, the compound has been advanced to IND‑enabling studies, underscoring its translational potential .

Why Interchanging Kinase Inhibitors with Overlapping Target Profiles Is Not a Viable Procurement Strategy for CC-671


Inhibitors of TTK or CLK2 are commonly treated as interchangeable commodities; however, CC‑671’s synchronized dual blockade of both kinases yields a cellular phenotype—concurrent mitotic acceleration and pre‑mRNA splicing disruption—that cannot be replicated by combining a TTK‑selective agent such as CFI-402257 (TTK IC₅₀ 1.7 nM, no meaningful CLK2 activity) with a CLK‑selective inhibitor like cirtuvivint (CLK2 IC₅₀ 2 nM, no TTK activity) . The compound’s single‑agent in vivo efficacy in TNBC xenograft models demonstrates that the dual‑inhibition profile is pharmacologically inseparable, making direct substitution with either a mono‑TTK or mono‑CLK2 inhibitor impossible without sacrificing the synthetic‑lethal mechanism that underpins its therapeutic value .

Quantitative Differentiation Evidence for CC-671 (2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzamide)


Dual TTK/CLK2 Inhibition vs. Mono-TTK Inhibitors: Biochemical Potency Comparison

CC-671 is a dual TTK/CLK2 inhibitor with IC₅₀ values of 5 nM (TTK) and 3 nM (CLK2), whereas CFI-402257, a clinical-stage TTK‑selective inhibitor, displays an IC₅₀ of 1.7 nM for TTK but has no measurable CLK2 inhibition . MPI-0479605, a widely used Mps1 reference compound, inhibits TTK with an IC₅₀ of 1.8 nM but similarly lacks CLK2 activity . This demonstrates that CC-671 is the only compound in the comparison set that simultaneously engages both kinases at low nanomolar concentrations.

TTK CLK2 kinase inhibitor dual inhibition IC50

Kinome‑Wide Selectivity: CC-671 vs. Multi‑Kinase Inhibitors

At a screening concentration of 3 µM, CC-671 engages only 7 of 255 kinases tested (>80 % inhibition), with the next most potently inhibited off‑targets being DYRK3 (IC₅₀ = 99 nM), DYRK1A (104 nM), PHKG (136 nM), DYRK1B (157 nM), and CLK1 (300 nM) . In contrast, BOS172722, a selective Mps1 inhibitor (TTK IC₅₀ = 11 nM), also inhibits JNK1 with an IC₅₀ of 48 nM, and cirtuvivint (CLK2 IC₅₀ = 2 nM) also inhibits CLK3 (22 nM) and DYRK family members, broadening their off‑target profiles .

kinome selectivity off‑target DYRK CLK1 safety margin

Cellular Selectivity for TNBC Over Luminal Breast Cancer: CC-671 vs. Representative TTK Inhibitors

CC-671 inhibits the growth of Cal-51 (TNBC) cells with an IC₅₀ of 60 nM, while sparing BT-474 luminal breast cancer cells (IC₅₀ = 6,970 nM), yielding a selectivity index of approximately 116‑fold . By comparison, CFI-402257 inhibits a broad panel of cancer cell lines without the same degree of subtype selectivity; its growth‑inhibition IC₅₀ values across multiple TNBC lines (e.g., MDA‑MB‑231, MDA‑MB‑468) are typically in the low‑micromolar range, reflecting the absence of a CLK2‑dependent synthetic‑lethal component .

TNBC cancer cell selectivity Cal-51 BT-474 synthetic lethality

In Vivo Antitumor Efficacy in TNBC Xenograft Models: Single‑Agent Activity of CC-671

Weekly dosing of CC-671 at 20 mg/kg produces a statistically significant reduction in tumor volume in a Cal-51 mouse xenograft model, with the original publication reporting significant single‑agent efficacy in two cell‑line‑derived and one patient‑derived TNBC xenograft model . CFI-402257 requires oral daily dosing to achieve robust tumor growth suppression, and the reported efficacy is often described qualitatively rather than as a clear percentage tumor volume reduction in direct comparative studies . MPI-0479605 has not been advanced to in vivo efficacy studies in TNBC models, limiting its translational relevance .

TNBC xenograft tumor volume efficacy single agent

ABCG2‑Mediated Multidrug Resistance Reversal: A Unique Functional Property of CC-671

CC-671 selectively antagonizes ABCG2‑mediated drug efflux, significantly reducing the IC₅₀ of substrate chemotherapeutic agents (e.g., mitoxantrone, Hoechst 33342) in ABCG2‑overexpressing lung cancer cells, whereas it does not alter the sensitivity of parental ABCG2‑negative cells . In contrast, CFI-402257, MPI-0479605, and BOS172722 have no reported ABCG2‑reversal activity, and cirtuvivint has not been evaluated for this function .

ABCG2 multidrug resistance chemosensitization lung cancer drug efflux

Optimal Research and Development Application Scenarios for CC-671 (2,4-Difluoro-N-(2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzamide)


Targeted Therapy Development for G1–S Checkpoint‑Deficient Triple‑Negative Breast Cancer

CC-671 is the compound of choice for preclinical programs exploring synthetic lethality between TTK/CLK2 inhibition and a dysfunctional G1–S checkpoint. Its >100‑fold selectivity for TNBC cells over luminal breast cancer cells and single‑agent in vivo efficacy in multiple TNBC xenograft models make it the only well‑characterized molecule that addresses this specific therapeutic hypothesis .

Overcoming ABCG2‑Mediated Multidrug Resistance in Chemotherapy Regimens

For research into the reversal of ABCG2‑driven drug efflux, CC-671 is the only dual TTK/CLK2 inhibitor with documented ABCG2‑antagonist activity . It can serve as a chemical probe to study chemosensitization strategies and as a lead compound for designing combination therapies in drug‑resistant lung cancer and other ABCG2‑overexpressing malignancies.

Kinase Selectivity Benchmarking and Chemical Biology Studies

With a remarkably clean kinome profile (7/255 kinases inhibited >80 % at 3 µM) and well‑characterized off‑target IC₅₀ values, CC-671 is an ideal reference compound for selectivity benchmarking of new TTK or CLK2 inhibitors . Its availability from commercial sources facilitates head‑to‑head comparative studies in academic and industrial kinase‑profiling laboratories.

Dual Mitotic Exit and mRNA Splicing Inhibition Research

CC-671 uniquely enables simultaneous interrogation of mitotic exit (via TTK) and pre‑mRNA splicing (via CLK2) with a single small molecule . This dual‑mechanism approach is particularly valuable for dissecting the interplay between cell‑cycle regulation and RNA processing, an emerging area in cancer biology that cannot be studied with mono‑specific inhibitors.

Quote Request

Request a Quote for 2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.